
Methyl 5-ethylfuran-2-carboxylate
概要
説明
Methyl 5-ethylfuran-2-carboxylate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It is a versatile small molecule scaffold used in research and development, particularly in the field of pharmaceuticals . The compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
作用機序
Target of Action
Methyl 5-ethylfuran-2-carboxylate is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Furan derivatives are known to interact with various biological targets and exhibit diverse biological activities .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
This compound has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria such as Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-ethylfuran-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of 5-ethylfuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
Methyl 5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 5-ethylfuran-2-carboxylic acid
Reduction: 5-ethylfuran-2-methanol
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
科学的研究の応用
Methyl 5-ethylfuran-2-carboxylate has a wide range of applications in scientific research:
類似化合物との比較
Methyl 5-ethylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Methyl 5-nitrofuran-2-carboxylate: This compound contains a nitro group, which imparts different chemical reactivity and biological activity compared to the ethyl-substituted derivative.
5-hydroxy-methylfurfural: A furan derivative with a hydroxymethyl group, commonly used in the production of bio-based chemicals.
2,5-furandicarboxylic acid: A dicarboxylic acid derivative of furan, used as a monomer in the production of bio-based polymers.
特性
IUPAC Name |
methyl 5-ethylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-5-7(11-6)8(9)10-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYLFXHTUMYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)
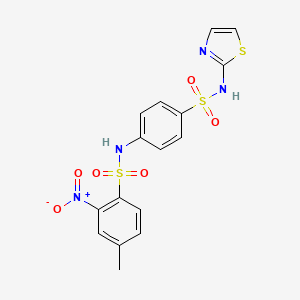
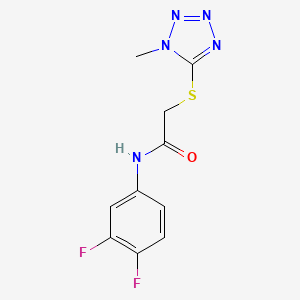
![1,2,3,4,5,6-Hexahydrobenzo[B]azocine](/img/structure/B3151457.png)
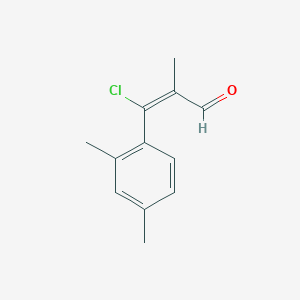
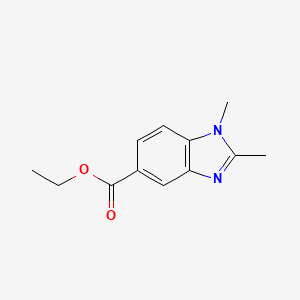
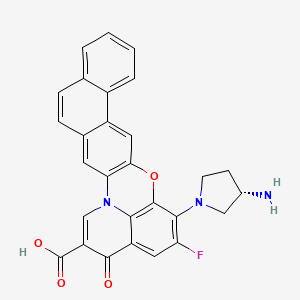
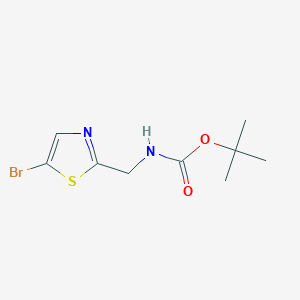
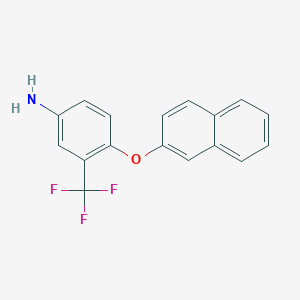

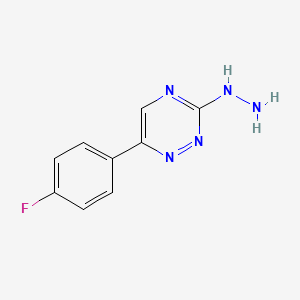
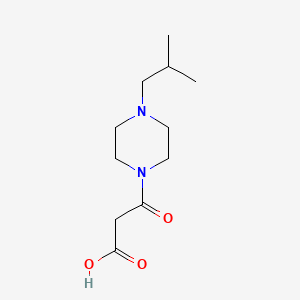
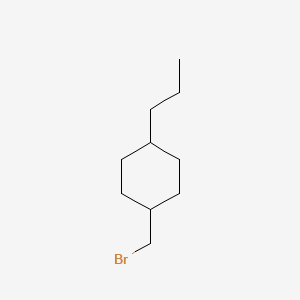
![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)
